N-allyl-2-(3-chlorophenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-2-6-13-11(14)8-9-4-3-5-10(12)7-9/h2-5,7H,1,6,8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEDBIFUZUDHBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Chemistry of N Allyl 2 3 Chlorophenyl Acetamide
Exploration of Diverse Precursor Synthesis Routes and Reactant Selection
The construction of the N-allyl-2-(3-chlorophenyl)acetamide molecule relies on the availability of key precursors, primarily 3-chlorophenylacetic acid and allylamine (B125299). The synthesis of these precursors can be achieved through various established chemical routes.
3-Chlorophenylacetic Acid: This precursor is commonly synthesized from 3-chlorotoluene (B144806). A typical route involves the radical bromination of 3-chlorotoluene to yield 3-chlorobenzyl bromide, followed by cyanation with a cyanide salt to form 3-chlorobenzyl cyanide. Subsequent hydrolysis of the nitrile group under acidic or basic conditions affords 3-chlorophenylacetic acid. The selection of reagents for each step is crucial for optimizing yield and purity. For instance, the choice of brominating agent (e.g., N-bromosuccinimide) and initiator can influence the selectivity of the initial bromination step.
Allylamine: Allylamine can be prepared through several methods. A common industrial method involves the reaction of allyl chloride with ammonia. Alternatively, the Gabriel synthesis, which utilizes phthalimide, offers a route to primary amines with good yields. The choice of synthetic route for allylamine often depends on the desired scale of production and the availability of starting materials.
The selection of these precursors is governed by their commercial availability, cost, and the efficiency of the subsequent coupling reactions. A comprehensive list of precursors and reagents can be found in chemical catalogs and databases. incb.org
Elucidation of Optimized Reaction Pathways and Process Conditions
The core of this compound synthesis lies in the formation of the amide bond between 3-chlorophenylacetic acid and allylamine. Several reaction pathways can be employed, each with its own set of optimized conditions.
N-Acylation Reactions
The most direct route to this compound is the N-acylation of allylamine with a derivative of 3-chlorophenylacetic acid. A common and effective method involves the conversion of 3-chlorophenylacetic acid to its more reactive acid chloride, 3-chlorophenylacetyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with allylamine, usually in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net The choice of base (e.g., triethylamine (B128534), pyridine) and solvent (e.g., dichloromethane, tetrahydrofuran) can significantly impact the reaction rate and yield.
Alternatively, direct coupling of 3-chlorophenylacetic acid and allylamine can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine. While this method avoids the need to isolate the acid chloride, it may require more rigorous purification to remove the urea (B33335) byproduct.
A study on the synthesis of N-aryl acetamides demonstrated the chloroacetylation of aryl amines using chloroacetyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane. researchgate.net This general approach can be adapted for the synthesis of this compound.
Amination Reactions in Acetamide (B32628) Scaffold Formation
An alternative approach involves the initial formation of a 2-chloro-N-allylacetamide scaffold, followed by the introduction of the 3-chlorophenyl group. This can be achieved by reacting chloroacetyl chloride with allylamine to form N-allyl-2-chloroacetamide. Subsequently, a nucleophilic aromatic substitution (SNAAr) reaction can be performed with a suitable 3-chlorophenyl derivative. However, this route is generally less common for this specific target molecule due to the potential for side reactions and the more direct nature of the N-acylation pathway.
Research on amination reactions via nucleophilic aromatic substitution has explored the use of various leaving groups and reaction conditions. tandfonline.com While not directly applied to the synthesis of this compound in the reviewed literature, these principles could be adapted for related syntheses.
Allylation Strategies
While the primary synthetic routes involve the formation of the amide bond with allylamine already present, it is theoretically possible to introduce the allyl group at a later stage. For instance, one could synthesize 2-(3-chlorophenyl)acetamide (B1588722) and then perform an N-allylation reaction. This would typically involve reacting the amide with an allyl halide (e.g., allyl bromide) in the presence of a base. However, this approach can be complicated by potential N,N-diallylation and other side reactions, making it a less favorable strategy compared to the direct use of allylamine.
A study on the allylic alkylation of various nucleophiles, including anilines, utilized allylic alcohols under mild conditions. unizar.es This highlights alternative methods for introducing allyl groups that could be explored in related synthetic contexts.
Development of Advanced Synthetic Strategies
Modern organic synthesis places a strong emphasis on the development of more efficient and environmentally friendly methods.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. imist.ma In the context of this compound synthesis, several green chemistry approaches can be considered.
One key area is the use of safer solvents. Traditional syntheses often employ chlorinated solvents like dichloromethane. researchgate.net Exploring the use of more benign solvents such as ethanol, water, or even solvent-free conditions can significantly improve the environmental profile of the synthesis. For instance, some amidation reactions can be carried out in aqueous media. ijpsr.info
Another green chemistry principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. imist.ma Direct amidation reactions using coupling agents generally have better atom economy than the acid chloride route, which generates stoichiometric amounts of chloride waste.
Furthermore, the use of catalytic methods can reduce the need for stoichiometric reagents. While not explicitly detailed for this specific compound in the searched literature, research into catalytic amidation reactions is an active area of investigation in organic chemistry.
Catalytic Methodologies for Enhanced Efficiency and Selectivity
The direct formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis. Catalytic methods are often employed to increase the efficiency of this transformation, which can otherwise require harsh conditions or the use of stoichiometric activating agents that generate significant waste.
One notable development is the use of transition metal catalysts for the direct amidation of phenylacetic acid derivatives. Research has demonstrated that simple and inexpensive nickel salts, such as nickel(II) chloride (NiCl₂), can effectively catalyze the condensation of various substituted phenylacetic acids with amines. nih.gov In a typical procedure, the carboxylic acid is heated with a catalytic amount of NiCl₂ in a solvent like toluene (B28343), followed by the addition of the amine. nih.gov The reaction then proceeds at an elevated temperature for several hours to afford the corresponding amide. nih.gov
The electronic and steric properties of substituents on the phenylacetic acid ring have been shown to play a crucial role in the reaction's success. nih.gov Studies on the NiCl₂-catalyzed amidation of different phenylacetic acids with benzylamine (B48309) revealed that the position of the substituent significantly impacts the yield. For chloro-substituted phenylacetic acids, the yields followed the order of para > meta > ortho, indicating a sensitivity to steric hindrance around the reaction center. nih.gov The reaction between 3-chlorophenylacetic acid and benzylamine, catalyzed by 10 mol% NiCl₂, was reported to yield N-benzyl-2-(3-chlorophenyl)acetamide in 79% yield after 20 hours at 110°C. nih.gov This provides a strong precedent for the analogous reaction with allylamine to produce this compound.
Other catalytic systems for direct amidation include those based on boron compounds. nih.gov Boronic acids have been investigated as catalysts that operate through the formation of reactive acyloxyboron intermediates, although the precise mechanism is complex and may involve dimeric boron species to activate the carboxylic acid and deliver the amine. nih.gov While specific data for the synthesis of this compound using boron catalysts is not prevalent, the general methodology represents a viable and alternative green chemistry approach to amide bond formation. nih.govnih.gov
Table 1: Nickel-Catalyzed Synthesis of N-Substituted Phenylacetamides from Various Phenylacetic Acids and Benzylamine This interactive table summarizes research findings on NiCl₂-catalyzed amidation, demonstrating the catalyst's effectiveness with various substrates. The data is based on the reaction of the specified acid (2.0 mmol) with benzylamine (2.4 mmol) and NiCl₂ (10 mol%) in toluene at 110°C for 20 hours. nih.gov
| Phenylacetic Acid Substrate | Product | Isolated Yield (%) |
| Phenylacetic acid | N-Benzyl-2-phenylacetamide | 85 |
| 4-Chlorophenylacetic acid | N-Benzyl-2-(4-chlorophenyl)acetamide | 83 |
| 3-Chlorophenylacetic acid | N-Benzyl-2-(3-chlorophenyl)acetamide | 79 |
| 2-Chlorophenylacetic acid | N-Benzyl-2-(2-chlorophenyl)acetamide | 56 |
| 4-Methylphenylacetic acid | N-Benzyl-2-(4-methylphenyl)acetamide | 80 |
| 3-Methylphenylacetic acid | N-Benzyl-2-(3-methylphenyl)acetamide | 76 |
Multi-Component Reactions for Structural Diversification
Multi-component reactions (MCRs) are powerful synthetic tools wherein three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. frontiersin.orgnih.gov This approach is highly valued for its efficiency, atom economy, and its ability to rapidly generate molecular diversity. frontiersin.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for creating libraries of amide-containing compounds.
While no specific report details the synthesis of this compound via an MCR, the principles of these reactions allow for a clear hypothetical pathway to the target compound and its analogs.
Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a prime example of an MCR, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. To synthesize a structure analogous to this compound, one could theoretically employ a simplified, three-component Ugi-type reaction involving:
An amine: Allylamine
A carboxylic acid: 3-Chlorophenylacetic acid
An isocyanide (reacting with a simple aldehyde like formaldehyde, which is implicit in some variations)
In a classic Ugi reaction, these components would react, often without catalysis, in a suitable polar solvent like methanol. researchgate.net The reaction proceeds through the formation of an imine from the amine and aldehyde, which is then protonated by the carboxylic acid. This is followed by the nucleophilic addition of the isocyanide and a final intramolecular acyl transfer (the Mumm rearrangement) to yield the stable bis-amide product. researchgate.net
The true power of the Ugi reaction lies in its ability to generate structural diversity. By systematically varying each of the four components, a vast library of related but distinct molecules can be synthesized from a common scaffold. For instance, replacing allylamine with a different primary amine or 3-chlorophenylacetic acid with another carboxylic acid would lead to a diverse set of amides.
Passerini Three-Component Reaction: The Passerini reaction is another fundamental isocyanide-based MCR that combines a carboxylic acid, an isocyanide, and a carbonyl compound (aldehyde or ketone) to yield an α-acyloxy amide. nih.govrsc.org While this reaction does not directly produce the target this compound structure, it demonstrates how MCRs can be used to create complex amide derivatives. A hypothetical Passerini reaction could involve:
A carboxylic acid: 3-Chlorophenylacetic acid
A carbonyl: Formaldehyde
An isocyanide: Allyl isocyanide
This combination would yield an α-acyloxy amide, a different but related structural class. The diversification potential is similar to the Ugi reaction; altering any of the three components introduces structural changes in the final product.
Table 2: Hypothetical Structural Diversification via a Ugi-Type Reaction This interactive table illustrates the potential for creating a diverse library of molecules based on the core structure of this compound by varying the input components in a hypothetical multi-component reaction.
| Amine Component | Carboxylic Acid Component | Isocyanide Component | Resulting Product Scaffold |
| Allylamine | 3-Chlorophenylacetic acid | tert-Butyl isocyanide | N-allyl-N-(tert-butylcarbamoyl)-2-(3-chlorophenyl)acetamide |
| Benzylamine | 3-Chlorophenylacetic acid | tert-Butyl isocyanide | N-benzyl-N-(tert-butylcarbamoyl)-2-(3-chlorophenyl)acetamide |
| Allylamine | Phenylacetic acid | tert-Butyl isocyanide | N-allyl-N-(tert-butylcarbamoyl)-2-phenylacetamide |
| Allylamine | 3-Chlorophenylacetic acid | Cyclohexyl isocyanide | N-allyl-N-(cyclohexylcarbamoyl)-2-(3-chlorophenyl)acetamide |
| Methylamine | 4-Fluorophenylacetic acid | Benzyl isocyanide | N-methyl-N-(benzylcarbamoyl)-2-(4-fluorophenyl)acetamide |
Spectroscopic and Structural Elucidation of N Allyl 2 3 Chlorophenyl Acetamide
Advanced Spectroscopic Techniques for Comprehensive Structural Characterization
The determination of the precise molecular structure of N-allyl-2-(3-chlorophenyl)acetamide necessitates the use of a suite of sophisticated spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined application allows for an unambiguous assignment of the atomic connectivity and spatial arrangement. High-resolution nuclear magnetic resonance (NMR) spectroscopy is employed to map the proton and carbon framework, while high-resolution mass spectrometry (HRMS) provides information on the elemental composition and fragmentation patterns. Furthermore, infrared (IR) and Raman spectroscopy are utilized to identify the characteristic vibrational modes of the functional groups present in the molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the various proton environments within the molecule. The chemical shifts of these signals are influenced by the electron density around the protons, which is in turn affected by the presence of neighboring atoms and functional groups.
The protons of the 3-chlorophenyl group are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. Due to the meta-substitution pattern, a complex splitting pattern is expected, arising from spin-spin coupling between the non-equivalent aromatic protons. The allyl group will give rise to a characteristic set of signals. The methine proton (=CH-) is expected to appear as a multiplet in the region of δ 5.7-5.9 ppm, showing coupling to the adjacent vinyl protons and the methylene protons. The terminal vinyl protons (=CH₂) will likely resonate as two distinct multiplets between δ 5.1 and 5.3 ppm due to their different spatial relationships with the rest of the molecule (cis and trans coupling to the methine proton). The methylene protons of the allyl group (-NCH₂-) are expected to be observed as a doublet of doublets around δ 3.9-4.1 ppm, resulting from coupling to the adjacent methine proton. The methylene protons of the acetamide (B32628) moiety (-COCH₂Cl) would likely appear as a singlet in the region of δ 4.1-4.3 ppm.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic-H | 7.0 - 8.0 | m | - |
| =CH- (allyl) | 5.7 - 5.9 | m | - |
| =CH₂ (allyl) | 5.1 - 5.3 | m | - |
| -NCH₂- (allyl) | 3.9 - 4.1 | dd | - |
| -COCH₂Cl | 4.1 - 4.3 | s | - |
Note: The predicted data is based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the amide group is expected to be the most deshielded, appearing at the downfield end of the spectrum, typically in the range of δ 165-175 ppm. The carbons of the 3-chlorophenyl ring will resonate in the aromatic region (δ 120-140 ppm), with the carbon atom directly bonded to the chlorine atom showing a characteristic chemical shift. The olefinic carbons of the allyl group (=CH- and =CH₂) are expected to appear between δ 115 and 135 ppm. The methylene carbon of the allyl group (-NCH₂-) will likely be found in the range of δ 45-55 ppm, while the methylene carbon of the acetamide moiety (-COCH₂Cl) is expected to resonate around δ 40-50 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (amide) | 165 - 175 |
| Aromatic-C | 120 - 140 |
| =CH- (allyl) | 130 - 135 |
| =CH₂ (allyl) | 115 - 120 |
| -NCH₂- (allyl) | 45 - 55 |
| -COCH₂Cl | 40 - 50 |
Note: The predicted data is based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms, a series of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons of the allyl group, confirming their connectivity. It would also help in assigning the coupled protons within the 3-chlorophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This is crucial for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For example, the signals of the methylene protons of the allyl and acetamide groups would correlate with their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for establishing the connectivity between different functional groups. For instance, it would show a correlation between the methylene protons of the allyl group and the carbonyl carbon of the acetamide, confirming the N-allyl amide linkage. It would also show correlations between the aromatic protons and the carbons within the phenyl ring, as well as with the nitrogen-bearing aromatic carbon.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the exact molecular formula can be determined. For this compound (C₁₁H₁₁Cl₂NO), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of each element.
Furthermore, the mass spectrum provides information about the fragmentation pattern of the molecule upon ionization. The fragmentation pathways can offer valuable structural information. For this compound, characteristic fragmentation could involve the loss of the allyl group, the chloroacetyl group, or cleavage of the amide bond, leading to fragment ions that can be used to confirm the proposed structure. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the [M+2]⁺ peak being approximately two-thirds the intensity of the [M]⁺ peak and a smaller [M+4]⁺ peak.
Predicted HRMS Data for this compound
| Ion | Predicted Exact Mass (m/z) |
| [M]⁺ (C₁₁H₁₁³⁵Cl₂NO) | 243.0218 |
| [M+2]⁺ | 245.0188 |
| [M+4]⁺ | 247.0159 |
Note: The predicted data is based on the molecular formula and isotopic abundances. Fragmentation patterns would need to be determined experimentally.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.
The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the tertiary amide group, typically in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide is expected around 1400-1450 cm⁻¹. The C-Cl stretching vibration of the chloroacetyl group will likely appear in the fingerprint region, around 600-800 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the allyl and methylene groups will be observed just below 3000 cm⁻¹. The C=C stretching of the allyl group should be visible around 1640-1680 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted benzene ring will give characteristic bands in the 690-900 cm⁻¹ region, indicative of the meta-substitution pattern.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C=C stretching of the allyl group and the aromatic ring vibrations are expected to give strong signals in the Raman spectrum.
Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| C=O (amide) | Stretch | 1630 - 1680 | Medium |
| C-N (amide) | Stretch | 1400 - 1450 | Weak |
| C-Cl | Stretch | 600 - 800 | Medium |
| Aromatic C-H | Stretch | > 3000 | Strong |
| Aliphatic C-H | Stretch | < 3000 | Medium |
| C=C (allyl) | Stretch | 1640 - 1680 | Strong |
| Aromatic C-H | Out-of-plane bend | 690 - 900 | Medium |
Note: The predicted data is based on characteristic group frequencies and the analysis of similar compounds. Actual experimental values may vary.
Solid-State Structural Analysis and Crystallographic Investigations
The solid-state structure of a compound provides invaluable insights into its molecular geometry, conformation, and the interactions that govern its crystal packing. These investigations are fundamental to understanding the material's physical and chemical properties.
X-ray Diffraction Studies for Molecular Geometry and Conformational Analysis
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule.
A hypothetical X-ray diffraction study would reveal key structural parameters. For instance, the planarity of the acetamide group (-NH-C=O) and its orientation relative to the 3-chlorophenyl ring would be determined. The conformation of the allyl group, specifically the torsion angles around the N-C and C-C single bonds, would also be elucidated.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Volume (V) | ų |
| Z (Molecules per unit cell) | Integer value |
| Density (calculated) | g/cm³ |
Analysis of similar structures, such as N-(3-chlorophenyl)acetamide, often reveals specific conformational preferences. For example, the orientation of the N-H bond relative to the substituents on the phenyl ring is a point of interest, as is the planarity of the phenyl and amide groups.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surfaces)
The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of intermolecular interactions. Understanding these interactions is crucial for predicting a compound's stability, solubility, and other macroscopic properties.
Hydrogen Bonding: In this compound, the amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). It is highly probable that N-H···O hydrogen bonds would be a dominant feature in the crystal packing, likely forming chains or networks of molecules. The geometry of these bonds (D-H···A distance and angle) would be precisely determined from the X-ray data.
Hirshfeld Surface Analysis: This computational method is employed to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule that represents the region in space where the electron density of the molecule is greater than that of all other molecules in the crystal.
By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, specific intermolecular contacts can be identified. Red spots on the dnorm surface indicate close contacts, which often correspond to hydrogen bonds. Other colors highlight weaker interactions such as C-H···π, halogen, and van der Waals interactions.
Table 2: Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Estimated Contribution (%) |
|---|---|
| H···H | 40-50% |
| C···H/H···C | 20-30% |
| O···H/H···O | 10-20% |
| Cl···H/H···Cl | 5-10% |
Theoretical and Computational Chemistry of N Allyl 2 3 Chlorophenyl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for investigating the molecular properties of chemical compounds. While direct computational studies on N-allyl-2-(3-chlorophenyl)acetamide are absent from the reviewed literature, the methodologies described for similar acetanilides provide a framework for how such an analysis would be conducted.
Density Functional Theory (DFT) Studies of Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is frequently used to predict molecular properties and has been applied to various acetamide (B32628) derivatives. For a comprehensive analysis of this compound, DFT calculations would be the primary choice.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity and electronic properties. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability.
While specific HOMO-LUMO energy values for this compound are not available, studies on related molecules like N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide show a HOMO-LUMO energy gap of 5.0452 eV. For this compound, the HOMO would likely be located on the electron-rich regions, such as the allyl group and the phenyl ring, while the LUMO would be centered on the electron-deficient sites. The energy gap would provide insights into its reactivity towards electrophiles and nucleophiles.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound based on Analogous Compounds
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map reveals the charge distribution, with red (negative potential) indicating electron-rich areas prone to electrophilic attack and blue (positive potential) indicating electron-poor areas susceptible to nucleophilic attack.
For this compound, the MEP surface would likely show a negative potential around the oxygen atom of the carbonyl group and the π-system of the phenyl ring and allyl group, making these sites attractive for electrophiles. Conversely, a positive potential would be expected around the N-H proton and the carbon atom of the carbonyl group, indicating their susceptibility to nucleophilic attack. Studies on similar molecules, such as N-(2-methoxyphenyl)acetamide, have utilized MEP analysis to understand intermolecular interactions.
Theoretical vibrational frequency calculations using DFT methods are instrumental in assigning the vibrational modes observed in experimental FT-IR and Raman spectra. The calculated frequencies are typically scaled to correct for anharmonicity and the approximate nature of the theoretical method.
For this compound, DFT calculations would predict the characteristic vibrational frequencies for its functional groups, including the N-H stretch, C=O stretch, C-N stretch, and the various vibrations of the allyl and 3-chlorophenyl groups. For instance, in related acetanilides, the N-H stretching vibrations are typically observed in the range of 3300-3500 cm⁻¹. A comparative analysis between the theoretical and experimental spectra would allow for a detailed and accurate assignment of the vibrational bands.
Table 2: Predicted and Experimental Vibrational Frequencies for Key Functional Groups in Acetamides
| Functional Group | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| N-H Stretch | Data not available | ~3300-3500 |
| C=O Stretch | Data not available | Data not available |
| C-N Stretch | Data not available | Data not available |
| C=C (Allyl) Stretch | Data not available | Data not available |
The presence of rotatable bonds in this compound allows for multiple conformations. Computational methods can be used to explore the potential energy surface and identify the most stable conformers. Studies on N-(3-chlorophenyl)acetamide have shown that the conformation of the N-H bond relative to the chloro substituent is a key structural feature. In N-(3-chlorophenyl)acetamide, the N-H bond is anti to the meta-chloro substituent. The addition of the allyl group introduces further conformational possibilities around the N-C and C-C single bonds. A detailed conformational analysis would involve rotating these bonds and calculating the relative energies of the resulting conformers to determine the global minimum energy structure.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful lens to observe the complex movements and conformational changes of this compound over time. These simulations model the interactions between atoms within the molecule and with its surroundings, providing a dynamic picture of its behavior.
Table 1: Key Rotatable Bonds and Their Influence on Conformation
| Bond | Description | Expected Influence on Conformation |
| N-C (allyl) | Bond connecting the nitrogen to the allyl group | Determines the spatial orientation of the allyl group. |
| C-C (allyl) | Single bond within the allyl group | Allows for flexibility of the vinyl moiety. |
| C-N (amide) | The amide bond | Rotation is restricted, leading to planar conformers. |
| C-C (acetamide) | Bond connecting the carbonyl to the phenyl ring | Influences the relative position of the phenyl ring. |
The solvent environment plays a critical role in modulating the structure and, consequently, the reactivity of this compound. Theoretical studies on similar acetamide derivatives have demonstrated that polar solvents can significantly influence the electronic properties of the molecule. xisdxjxsu.asia Solvation models in computational chemistry are used to approximate these effects.
In polar protic solvents, such as water or alcohols, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions can affect the electron distribution within the amide bond, potentially altering its rotational barrier and reactivity. The chlorine atom on the phenyl ring, being electronegative, also contributes to the molecule's polarity and its interactions with polar solvents. The differential solvation of the ground state and transition states of a potential reaction can alter the reaction kinetics. For instance, a solvent that preferentially stabilizes a polar transition state would accelerate the corresponding reaction.
Molecular Modeling and Docking Studies for Mechanistic Insights into Biological Interactions (Non-Clinical Focus)
Molecular modeling and docking are invaluable computational techniques to predict and analyze how a molecule like this compound might interact with a biological target, such as a protein or enzyme. These methods provide a static view of the potential binding mode and affinity.
Molecular docking studies on a variety of phenylacetamide and related benzimidazole (B57391) derivatives have shown their potential to bind to the active sites of various enzymes. nih.govnih.gov For this compound, the 3-chlorophenyl group would likely engage in hydrophobic and potentially halogen-bonding interactions within a protein's binding pocket. The acetamide core provides a scaffold for hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group as a donor. The N-allyl group can explore hydrophobic pockets and may also participate in van der Waals interactions.
The characterization of a binding site for this ligand would involve identifying key amino acid residues that form favorable interactions. These often include hydrophobic residues (e.g., leucine, isoleucine, valine), aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) for π-π stacking with the phenyl ring, and polar or charged residues (e.g., serine, threonine, aspartate, glutamate) for hydrogen bonding with the amide moiety.
Computational methods can predict the types of interactions and estimate the binding affinity between this compound and a potential biological target. The binding affinity is often expressed as a docking score or a calculated binding free energy (ΔG). A more negative value typically indicates a more favorable interaction.
The primary types of interactions that would be predicted for this compound include:
Hydrogen Bonds: Between the amide N-H and C=O groups and polar residues in the binding site.
Hydrophobic Interactions: Involving the phenyl ring and the allyl group with non-polar residues.
Van der Waals Forces: General attractive forces between the ligand and the protein.
Halogen Bonds: The chlorine atom on the phenyl ring may act as a halogen bond donor, interacting with an electron-rich atom in the binding site.
While specific binding affinity data for this compound is not available, studies on similar compounds provide a reference for the expected range of affinities. For example, docking studies of related benzimidazole derivatives have reported binding energies in the micromolar range for certain enzymes. nih.gov
Table 2: Predicted Interaction Types for this compound with a Hypothetical Protein Binding Site
| Molecular Moiety | Potential Interaction Type | Interacting Protein Residues (Examples) |
| 3-Chlorophenyl Ring | Hydrophobic, π-π stacking, Halogen bond | Leucine, Phenylalanine, Tyrosine, Electron-rich atoms |
| Acetamide (C=O) | Hydrogen bond acceptor | Serine, Threonine, Asparagine |
| Acetamide (N-H) | Hydrogen bond donor | Aspartate, Glutamate, Carbonyl oxygen of backbone |
| N-allyl Group | Hydrophobic, van der Waals | Alanine, Valine, Isoleucine |
Chemical Reactivity and Mechanistic Investigations of N Allyl 2 3 Chlorophenyl Acetamide
Elucidation of Reaction Mechanisms Involving the Allyl and Amide Moieties
The chemical behavior of N-allyl-2-(3-chlorophenyl)acetamide is dictated by the interplay of its three key functional components: the allyl group, the secondary amide linkage, and the 3-chlorophenyl ring. The reactivity of the allyl and amide moieties is of particular interest for mechanistic investigations, offering pathways for a variety of chemical transformations.
Nucleophilic and Electrophilic Substitution Reactions
The this compound molecule presents several sites susceptible to nucleophilic and electrophilic attack. The electron-withdrawing character of the carbonyl group influences the reactivity of the adjacent nitrogen and α-carbon, while the double bond of the allyl group is a region of high electron density.
Nucleophilic Substitution:
The most prominent site for nucleophilic substitution is the carbon atom bearing the chlorine in the chloroacetamide portion of the molecule. The chlorine atom is a good leaving group, and its replacement by various nucleophiles is a common reaction for N-aryl 2-chloroacetamides. researchgate.net This reactivity allows for the introduction of diverse functional groups. For instance, reactions with amines can lead to the formation of 2-amino-N-(p-chlorophenyl)acetamide derivatives. irejournals.com The nitrogen of the amide itself can act as a nucleophile, although its reactivity is diminished due to the resonance delocalization of its lone pair with the adjacent carbonyl group. cognitoedu.org However, under basic conditions, the amide nitrogen can be deprotonated to form an amidate anion, which is a more potent nucleophile.
Electrophilic Substitution:
The allyl group's double bond is susceptible to electrophilic addition. The reaction would typically proceed via the formation of a carbocation intermediate, which is then attacked by a nucleophile. The regioselectivity of this addition would be influenced by the electronic effects of the adjacent nitrogen atom.
The amide nitrogen, while generally not highly nucleophilic, can be involved in electrophilic substitution on the nitrogen atom under specific conditions, such as acylation to form imides.
Cyclization and Rearrangement Processes (e.g., Allylic Rearrangements)
The presence of the N-allyl group opens up possibilities for intramolecular cyclization and rearrangement reactions, which are powerful tools for the synthesis of heterocyclic compounds. researchgate.netresearchgate.net
Cyclization:
Intramolecular cyclization of N-allyl amides can be initiated by various methods, including radical, electrophilic, and transition-metal-catalyzed pathways. researchgate.netnih.gov For example, under oxidative conditions, N-allyl amides can undergo cyclization to form nitrogen-containing heterocycles like piperazines. researchgate.net The nature of the substituent on the phenyl ring can influence the propensity for cyclization. Electron-donating groups on the aromatic ring may facilitate electrophilic cyclization by stabilizing a cationic intermediate, whereas electron-withdrawing groups might hinder it. nih.gov Ruthenium-catalyzed cyclization of aromatic amides with allylphosphine (B14262219) oxides proceeds via a 7-membered ring intermediate. acs.org
Rearrangement:
N-allyl amides can undergo rearrangement reactions, with the most notable being the aza-Claisen rearrangement. nih.gov This pericyclic reaction typically requires thermal or catalytic activation and results in the formation of a rearranged product. Transition metal catalysis, for example with palladium, can facilitate this rearrangement under milder conditions. nih.gov Another significant rearrangement is the isomerization of the N-allyl group to the corresponding enamide, which can be achieved using ruthenium or iridium catalysts. nih.govacs.org This isomerization is a key step in certain deprotection strategies for N-allyl amides. acs.org The Hoffman, Curtius, and Lossen rearrangements are other named reactions involving 1,2-shifts of activated amides that lead to the formation of amines. youtube.com
The table below summarizes representative conditions for these transformations based on studies of related N-allyl amides.
| Transformation | Catalyst/Reagent | Typical Conditions | Product Type | Reference |
|---|---|---|---|---|
| Isomerization to Enamide | CpRu(CH3CN)3PF6 | DMF, room temperature | Z-Enamide | nih.gov |
| Aza-Claisen Rearrangement | Pd(0) catalyst | Toluene (B28343), 110°C | Rearranged Amide | nih.gov |
| Oxidative Cyclization | t-BuOCl–NaI | Acetonitrile | Piperazine derivative | researchgate.net |
Oxidation and Reduction Pathways
The allyl and amide functionalities of this compound are both subject to oxidation and reduction, leading to a variety of products.
Oxidation:
The double bond of the allyl group can be oxidized to form an epoxide or cleaved to yield aldehydes or carboxylic acids, depending on the oxidizing agent used. Ozonolysis, for instance, can be employed to cleave the double bond. acs.org The amide itself is generally resistant to oxidation, but under strong oxidizing conditions, the benzylic position of the phenylacetamide moiety could potentially be oxidized. Oxoammonium-catalyzed oxidation of N-substituted amines to their corresponding imides has been reported. chemrxiv.org
Reduction:
The amide group can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.netwikipedia.orgquimicaorganica.orgpressbooks.pub This reaction typically proceeds via a two-step mechanism involving the initial formation of an iminium ion intermediate, which is then further reduced. libretexts.org The reduction of secondary allyl amides with LiAlH₄ can sometimes lead to the concurrent reduction of the double bond. researchgate.net However, optimized conditions can allow for the selective reduction of the amide without affecting the allyl group. researchgate.net Catalytic hydrogenation can also be used to reduce amides, though it often requires harsh conditions. wikipedia.org
The table below outlines common reagents for the oxidation and reduction of functionalities present in this compound.
| Transformation | Reagent | Functional Group Targeted | Product | Reference |
|---|---|---|---|---|
| Oxidative Cleavage | Ozone (O3) | Allyl double bond | Aldehyde/Carboxylic Acid | acs.org |
| Amide Reduction | Lithium Aluminum Hydride (LiAlH4) | Amide | Amine | researchgate.netwikipedia.orgquimicaorganica.orgpressbooks.pub |
| Catalytic Hydrogenation | H2, Copper Chromite | Amide | Amine | wikipedia.org |
Derivatization Reactions for Functional Group Modification
The structure of this compound allows for a wide range of derivatization reactions to modify its functional groups. These modifications can be used to synthesize new compounds with potentially different chemical and biological properties.
The reactive chlorine atom in the 2-(3-chlorophenyl)acetamide (B1588722) moiety is a prime site for derivatization. Nucleophilic substitution reactions can be employed to introduce a variety of functionalities. For example, reaction with different amines can yield a library of N-phenylacetamide derivatives containing various amino substituents. irejournals.comnih.gov
The amide nitrogen can be acylated to form N-acyl derivatives. The allyl group also offers a handle for modification. For instance, it can be copolymerized with other monomers to form polymers. google.com Additionally, the double bond can participate in cycloaddition reactions or be functionalized through various addition reactions.
The synthesis of novel heterocycles can be achieved through amide activation followed by cyclization. nih.govacs.org Furthermore, the N-allyl group can be cleaved under specific conditions, which is a useful strategy in peptide synthesis where the allyl group is used as a protecting group. acs.org
Kinetic and Thermodynamic Aspects of Chemical Transformations
The rates and equilibrium positions of the chemical transformations of this compound are governed by kinetic and thermodynamic factors.
Kinetics:
The kinetics of the reactions are influenced by factors such as the nature of the reactants, the solvent, temperature, and the presence of catalysts. For nucleophilic substitution at the chloroacetamide moiety, the rate will depend on the nucleophilicity of the attacking species and the stability of the transition state.
In rearrangement reactions like the aza-Claisen rearrangement, the activation energy barrier will determine the reaction rate. Catalysts, such as palladium complexes, can lower this barrier, allowing the reaction to proceed at a faster rate and under milder conditions. nih.gov For isomerization reactions, the choice of catalyst is crucial for achieving high reaction rates and selectivity. nih.gov
Thermodynamics:
The thermodynamic stability of the reactants and products determines the position of the equilibrium. In many cases, the formation of more stable products drives the reaction forward. For example, in the isomerization of N-allyl amides to enamides, the relative stability of the Z- and E-isomers can influence the product distribution, although kinetic control can sometimes favor the formation of the less stable isomer. nih.gov
Structure Activity Relationship Sar Studies: Mechanistic Insights into Biological Interactions Non Clinical
In Vitro Enzyme Inhibition and Receptor Binding Mechanisms
While direct inhibitory data for N-allyl-2-(3-chlorophenyl)acetamide against the immunoproteasome and thymidylate synthase is not available in the public domain, the inhibitory mechanisms of related acetamide-containing molecules can provide valuable insights.
The immunoproteasome is a critical component of the ubiquitin-proteasome system, involved in protein degradation and playing a key role in immune responses. Its catalytic subunits, including β1i (LMP2) and β5i (LMP7), are targets for therapeutic intervention in autoimmune diseases and cancer. Acetamide (B32628) derivatives have been explored as potential inhibitors of these subunits.
Studies on other acetamide-based inhibitors have shown that modifications to the substituents on the phenyl ring and the N-substituent of the acetamide can significantly impact potency and selectivity for different proteasome subunits. For example, electron-withdrawing groups on the phenyl ring have been shown to enhance potency in some series of inhibitors.
Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. Inhibition of TS is a well-established strategy in cancer chemotherapy. While direct inhibition of TS by this compound has not been reported, the structural features of the molecule suggest potential interactions based on known TS inhibitors.
The binding of inhibitors to TS typically involves interactions with the dUMP binding site and the cofactor binding site. The acetamide core of this compound could mimic the interactions of the uracil (B121893) ring of the natural substrate. The 3-chlorophenyl group could occupy a hydrophobic pocket within the active site, a common feature for many non-classical TS inhibitors. The chlorine atom might form specific interactions, such as halogen bonds, with the protein. The N-allyl group could also contribute to binding by occupying a specific region of the active site.
Computational SAR and Ligand Design Principles
In the absence of direct experimental data, computational methods such as pharmacophore modeling and binding mode analysis are invaluable for predicting the biological activity of this compound and guiding the design of more potent analogs.
A pharmacophore model for acetamide-based inhibitors typically includes key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers. For this compound, a hypothetical pharmacophore model would likely consist of:
A hydrogen bond donor (the N-H group of the acetamide).
A hydrogen bond acceptor (the carbonyl oxygen of the acetamide).
A hydrophobic/aromatic feature (the 3-chlorophenyl ring).
A smaller hydrophobic feature (the N-allyl group).
Lead optimization strategies based on such a model would involve systematic modifications of the this compound structure to enhance its interaction with a target enzyme. For instance, the allyl group could be replaced with other small alkyl or cycloalkyl groups to probe the size and nature of the corresponding binding pocket. The position and nature of the substituent on the phenyl ring could also be varied to optimize hydrophobic and electronic interactions. The acetamide linker itself could be modified to alter its conformational properties and hydrogen bonding capacity.
Table 1: Hypothetical Pharmacophore Features of this compound and Potential Optimization Strategies
| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Optimization Strategy |
| Hydrogen Bond Donor | Acetamide N-H | Isosteric replacements to modulate pKa and hydrogen bonding strength. |
| Hydrogen Bond Acceptor | Acetamide C=O | Introduction of bioisosteres to alter electronic and steric properties. |
| Hydrophobic/Aromatic Group | 3-Chlorophenyl Ring | Varying substitution patterns and introducing different functional groups to enhance binding affinity and selectivity. |
| Hydrophobic Group | N-Allyl Group | Exploration of different alkyl, cycloalkyl, or small heterocyclic groups to probe the binding pocket. |
Molecular docking studies with homologous enzyme structures can predict the binding mode of this compound and identify key amino acid residues involved in the interaction. Based on studies of other acetamide inhibitors, it can be hypothesized that the 3-chlorophenyl ring would be buried in a hydrophobic pocket, potentially interacting with residues such as valine, leucine, isoleucine, and phenylalanine. The chlorine atom could form a halogen bond with an electron-rich atom, such as a backbone carbonyl oxygen.
The acetamide linker is likely to form crucial hydrogen bonds with polar residues or the protein backbone in the active site. The N-allyl group would likely be oriented towards a smaller, more constrained hydrophobic pocket.
Table 2: Predicted Key Interactions and Interacting Residues for this compound in a Hypothetical Enzyme Active Site
| Structural Moiety of Ligand | Type of Interaction | Potential Interacting Residues |
| 3-Chlorophenyl Ring | Hydrophobic Interactions | Leucine, Valine, Isoleucine, Phenylalanine |
| Chlorine Atom | Halogen Bonding | Backbone Carbonyl Oxygen |
| Acetamide N-H | Hydrogen Bond | Aspartate, Glutamate, Serine, Threonine |
| Acetamide C=O | Hydrogen Bond | Serine, Threonine, Lysine, Arginine |
| N-Allyl Group | Hydrophobic Interactions | Alanine, Valine |
Potential Non Pharmacological and Chemical Applications of N Allyl 2 3 Chlorophenyl Acetamide
Exploration as a Precursor for Advanced Chemical Materials
The presence of a polymerizable allyl group in N-allyl-2-(3-chlorophenyl)acetamide suggests its potential as a monomer or co-monomer in the synthesis of advanced chemical materials. Allyl-containing compounds are known to undergo polymerization and copolymerization reactions to form polymers with a variety of properties. The specific properties of a polymer derived from this compound would be influenced by the presence of the 3-chlorophenyl and acetamide (B32628) groups.
While direct studies on the polymerization of this compound are not available, the general principles of allyl polymerization can be applied. The resulting polymer would feature the 2-(3-chlorophenyl)acetamide (B1588722) moiety as a pendant group, which could impart specific characteristics to the material, such as altered solubility, thermal stability, or refractive index.
Development of Novel Derivatized Scaffolds with Enhanced Chemical Functionality
The structure of this compound provides a versatile scaffold that can be chemically modified to generate a library of new compounds with potentially enhanced or novel chemical functionalities. The key sites for derivatization are the allyl group, the phenyl ring, and the amide linkage.
Derivatization of the Allyl Group: The double bond of the allyl group is a prime target for a wide range of chemical transformations, including:
Epoxidation: Conversion of the double bond to an epoxide, which can then be opened by various nucleophiles to introduce new functional groups.
Dihydroxylation: The formation of a diol, which can be further functionalized.
Metathesis: Olefin metathesis reactions can be used to couple the allyl group with other alkenes, leading to the formation of more complex structures.
Derivatization of the Phenyl Ring: The 3-chlorophenyl ring can undergo further electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents. The position of these new substituents would be directed by the existing chloro and acetamidoethyl groups.
Derivatization of the Amide Linkage: The amide bond is generally stable, but it can be hydrolyzed under acidic or basic conditions to yield 2-(3-chlorophenyl)acetic acid and allylamine (B125299). More sophisticated transformations can also be envisioned, such as reduction of the amide to an amine.
The synthesis of a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties demonstrates how a core phenylacetamide structure can be elaborated to produce a range of compounds with different properties. nih.gov Similarly, the synthesis of organochalcogenide compounds from 2-chloro-N-arylacetamides showcases the potential for derivatization at the position alpha to the carbonyl group. ekb.eg These examples underscore the potential of this compound as a starting point for the creation of new and functionally diverse molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
